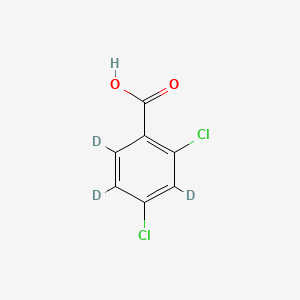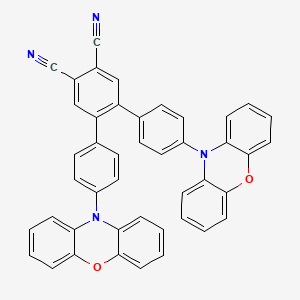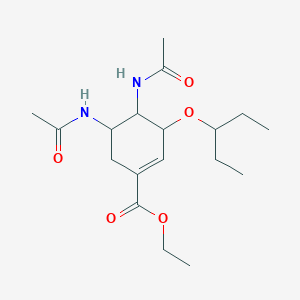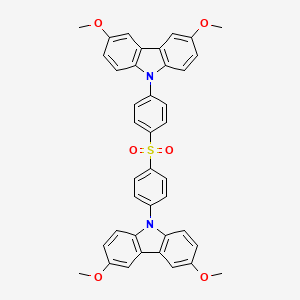
N-(o-Carboxybenzoyl)-DL-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-Carboxybenzoyl)-DL-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a carboxybenzoyl group attached to the amino acid glutamic acid. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of o-carboxybenzoyl chloride with DL-glutamic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phthalic acid and glutamic acid.
Cyclization: Under acidic conditions, the compound can cyclize to form an imide.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels.
Cyclization: Requires highly acidic conditions (H0 < -1) for the formation of the imide.
Major Products
Hydrolysis: Phthalic acid and glutamic acid.
Cyclization: N-phthaloylleucine.
Scientific Research Applications
N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its ability to participate in nucleophilic reactions due to the presence of carboxyl groups. These groups can act as nucleophiles, facilitating various chemical transformations. The compound’s structure allows it to interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-(o-Carboxybenzoyl)-L-leucine: Similar in structure but contains leucine instead of glutamic acid.
N-(o-Carboxybenzoyl)glycine: Contains glycine instead of glutamic acid.
Uniqueness
N-(o-Carboxybenzoyl)-DL-glutamic acid is unique due to its specific combination of the carboxybenzoyl group and glutamic acid. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it valuable for diverse scientific applications .
Properties
CAS No. |
2353-40-4 |
|---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 g/mol |
IUPAC Name |
2-[(2-carboxybenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |
InChI Key |
QIWKCQDJZPRXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)



![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)



![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)


![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
